Friedelane

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Friedelin can be extracted from plant sources using various organic solvents such as methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform . Soxhlet extraction has been the most common method for a long time . Modern techniques like ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis are also employed to extract friedelin with reduced environmental impact .

Industrial Production Methods

Due to the high demand for friedelin, CRISPR/Cas9 technology and gene overexpression plasmids have been developed to produce friedelin using genetically engineered yeast . This biotechnological approach ensures a sustainable and efficient production method.

Analyse Des Réactions Chimiques

Types of Reactions

Friedelin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Friedelin can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of friedelin can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Friedelin can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms like 3β-friedelinol, and various substituted friedelane compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Friedelane and its derivatives exhibit a wide range of pharmacological properties, making them valuable in drug development.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound compounds against various cancer cell lines. For instance, compounds isolated from Maytenus quadrangulata demonstrated high selectivity against leukemic cells (THP-1 and K562) and ovarian (TOV-21G) and breast cancer (MDA-MB-231) cell lines . The structural analysis via NMR and HRMS confirmed the efficacy of these compounds, suggesting this compound's potential as a lead compound in anticancer therapies.

Anti-inflammatory and Antioxidant Effects

Friedelin (friedelan-3-one), a prominent this compound derivative, has shown significant anti-inflammatory and antioxidant activities. It has been reported to alleviate gastric ulcers and exhibit analgesic properties . These attributes position this compound as a candidate for developing treatments for chronic inflammatory diseases.

Other Pharmacological Activities

This compound compounds are also noted for their hepatoprotective, hypoglycemic, antibacterial, and immunomodulatory effects . The broad spectrum of activities indicates potential applications in managing metabolic disorders and infectious diseases.

Agricultural Applications

This compound has been investigated for its role in agriculture, particularly in pest control and herbicide development.

Natural Insecticides

Friedelin exhibits natural insecticidal properties against pests such as Spodoptera litura and Helicoverpa armigera, making it a promising alternative to synthetic pesticides . Its ability to disrupt pest populations while being less harmful to beneficial insects enhances its appeal for sustainable agriculture.

Herbicidal Properties

Research has indicated that friedelan derivatives can act as selective post-emergence herbicides, effectively reducing biomass production in weeds . This property could be harnessed to develop environmentally friendly herbicides that minimize chemical runoff into ecosystems.

Biotechnological Applications

The biosynthesis of this compound-type triterpenes has been explored through genetic engineering techniques.

Metabolic Engineering

Recent advancements have utilized CRISPR/Cas9 technology to enhance the production of friedelin in engineered yeast strains. This approach allows for controlled biosynthesis of friedelan derivatives, paving the way for scalable production methods for pharmaceutical applications .

Sustainable Extraction Methods

Innovative extraction techniques such as supercritical fluid extraction (SFE) have been developed to isolate friedelin efficiently from plant materials while minimizing environmental impact . These methods ensure high yield and purity of friedelan, essential for its application in various industries.

Case Studies

| Application Type | Study Reference | Key Findings |

|---|---|---|

| Anticancer | Vieira et al., 2022 | High cytotoxicity against leukemia cell lines; potential for drug development |

| Anti-inflammatory | De Melo et al., 2023 | Demonstrated analgesic and anti-ulcer effects; promising for chronic disease treatment |

| Natural Insecticide | ResearchGate Publication | Effective against major agricultural pests; potential for sustainable pest control |

| Herbicide | ScienceDirect | Selective biomass reduction in weeds; viable alternative to chemical herbicides |

| Biosynthesis | PubMed Study | Successful production of friedelin in engineered yeast; implications for pharmaceutical manufacturing |

Mécanisme D'action

Friedelin exerts its effects through various molecular targets and pathways. It is involved in the inhibition of inflammatory mediators, modulation of oxidative stress, and induction of apoptosis in cancer cells . The biosynthesis of friedelin involves the cyclization of squalene oxide to the lupanyl cation, followed by multiple rearrangements catalyzed by friedelane-type triterpene cyclases .

Comparaison Avec Des Composés Similaires

Friedelin is compared with other similar pentacyclic triterpenoids such as 3β-friedelinol, which is its reduced derivative . Other similar compounds include celastrol, pristimerin, and various friedelane-type triterpenoids found in different plant families . Friedelin is unique due to its diverse range of bioactivities and its abundance in nature .

Activité Biologique

Friedelane, a pentacyclic triterpene, has garnered significant attention in pharmacological research due to its diverse biological activities. Isolated from various plant species, this compound exhibits a wide range of therapeutic potentials, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and hepatoprotective effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings and data tables.

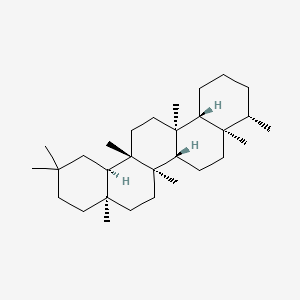

Chemical Structure and Sources

This compound is primarily recognized in its form as friedelan-3-one. It is found in the bark and leaves of several plant families, including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae. Its structure consists of multiple rings that contribute to its biological activities.

1. Anticancer Activity

This compound derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds such as 11β-hydroxyfriedelan-3-one have demonstrated high selectivity against leukemic cells compared to standard treatments . In a study involving friedelan-3-one and its derivatives, significant cytotoxicity was observed against THP-1 and K562 leukemia cell lines .

2. Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . For example, friedelan-3-one exhibited significant anti-inflammatory effects in animal models of gastric ulcers induced by HCl/ethanol .

3. Antioxidant Activity

This compound compounds have demonstrated strong antioxidant properties, which are crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to their protective effects against cellular damage .

4. Antimicrobial Properties

This compound derivatives have been tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, new this compound-type triterpenoids were found to exhibit significant antimicrobial effects .

5. Hepatoprotective Effects

Studies have indicated that this compound can protect liver cells from damage caused by toxins and oxidative stress. This hepatoprotective effect is attributed to its antioxidant properties and ability to modulate inflammatory responses .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in Journal of Brazilian Chemical Society, researchers isolated several this compound derivatives from Maytenus quadrangulata. These compounds were evaluated for their cytotoxicity against leukemic cells, revealing that certain derivatives exhibited over 80% inhibition at low concentrations compared to controls .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on the effects of friedelan-3-one on gastric ulcers showed that treatment with this compound significantly reduced ulcer area and inflammation markers in mice models. The mechanism involved the suppression of inflammatory mediators such as TNF-alpha and IL-6 .

Propriétés

IUPAC Name |

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-21-10-9-11-22-27(21,5)13-12-23-28(22,6)17-19-30(8)24-20-25(2,3)14-15-26(24,4)16-18-29(23,30)7/h21-24H,9-20H2,1-8H3/t21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSNMTUIMXZPLU-XOZXFAFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165671 | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-73-9 | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.